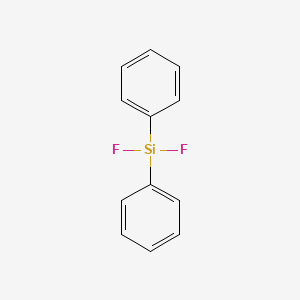

Difluorodiphenylsilane

描述

Significance of Organofluorosilanes in Modern Organic and Materials Chemistry

Organofluorosilanes, the class of compounds to which difluorodiphenylsilane belongs, are of considerable importance in contemporary chemistry. Their utility stems from the unique properties imparted by the fluorine-silicon bond. In organic synthesis, these compounds serve as versatile reagents and intermediates. The development of silanide (B1217022) chemistry has been a significant advancement in organosilicon chemistry, providing efficient pathways for the construction of silicon-element bonds. mdpi.comsemanticscholar.org Silanides, as silicon analogs of carbanions, are particularly useful for forming Si-Si bonds, a process previously dominated by the less efficient Wurtz-type coupling of halosilanes. mdpi.comsemanticscholar.org This has facilitated the synthesis of complex asymmetric di- and oligosilanes. mdpi.comsemanticscholar.org

In the realm of materials science, organofluorosilanes are crucial building blocks for a wide array of materials with tailored properties. falconediting.com Materials science itself is a multidisciplinary field that drives technological advancement by engineering materials at the atomic and molecular levels to achieve unique properties like exceptional strength and electrical conductivity. falconediting.com Organosilicon compounds, in general, are fundamental to the creation of polymers and other advanced materials. moravek.comaprcomposites.com.au The non-hydrolytic sol-gel process, for instance, offers a pathway to organic-inorganic hybrid materials with novel characteristics. moravek.com The ability to form robust and tunable siloxane frameworks makes organofluorosilanes, including this compound, central to the development of innovative materials.

Historical Context of this compound in Synthetic Methodologies

The journey of this compound in synthetic chemistry has been marked by continuous development and expanding applications. Initially, its preparation involved the fluorination of diphenyldichlorosilane using various fluorinating agents such as hydrogen fluoride (B91410) (HF), zinc fluoride (ZnF2), sodium tetrafluoroborate (B81430) (NaBF4), or ammonium (B1175870) hexafluorosilicate (B96646) ((NH4)2SiF6). chemicalbook.com An alternative route involves the oxidation of diphenylsilane (B1312307) with copper(II) fluoride (CuF2). chemicalbook.com Over time, procedural enhancements, including the use of ultrasound and the addition of water, have been introduced to improve the rate of the chlorine-fluorine exchange. chemicalbook.com

A notable application of this compound emerged in the synthesis of complex molecules. For instance, in one synthetic route, it was coupled with a metallated dithiane, followed by the displacement of the second fluoride to construct a molecule containing all the necessary carbon atoms of the target silane (B1218182). ethernet.edu.et More recently, its role has expanded to facilitating complex cascade reactions. In 2022, it was reported that the use of this compound as a water-trapping reagent significantly improved the yield in a gold-catalyzed synthesis of benzofuran (B130515) derivatives. acs.org This highlights its evolution from a simple fluorinated silane to a key reagent in sophisticated synthetic strategies. A 1950 publication listed this compound among various agricultural control chemicals, indicating its early consideration for applications beyond traditional synthesis. scribd.com

Scope and Objectives of the Research Review

This review aims to provide a comprehensive overview of the current state of research involving this compound. The primary objective is to detail its synthetic preparations, physical and chemical properties, and its diverse applications in both organic synthesis and materials science. By examining detailed research findings, this review will illustrate the compound's versatility and its contribution to the advancement of chemical sciences. The content will be strictly focused on the scientific aspects of this compound, excluding any information on dosage, administration, or safety profiles.

Properties and Synthesis of this compound

This compound (C12H10F2Si) is a colorless liquid with properties that make it a valuable reagent in various chemical transformations. chemicalbook.com

Interactive Data Table: Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 220.29 g/mol | nih.gov |

| Boiling Point | 246–247 °C | chemicalbook.com |

| 156 °C at 50 mmHg | chemicalbook.com | |

| 159 °C at 50mm | chemicalbook.com | |

| Density | 1.145 - 1.155 g/cm³ | chemicalbook.com |

| Refractive Index | 1.522 | chemicalbook.com |

| Flash Point | 87 °C | chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Synthesis:

The preparation of this compound can be achieved through several methods. Commercially, it is readily available. chemicalbook.com Common laboratory syntheses involve the fluorination of diphenyldichlorosilane using reagents like HF, ZnF2, NaBF4, or (NH4)2SiF6. chemicalbook.com The oxidation of diphenylsilane with CuF2 also yields the desired product. chemicalbook.com Furthermore, diethoxydiphenylsilane (B121531) and similar structures can be converted to this compound using 48% aqueous hydrofluoric acid. chemicalbook.com Rate enhancements for the chlorine-fluorine exchange have been observed with the use of ultrasound and the addition of water. chemicalbook.com

Applications in Organic Synthesis

This compound's reactivity makes it a versatile tool in organic synthesis. It is considered a moisture-insensitive equivalent of diphenyldichlorosilane, yet it exhibits greater reactivity towards nucleophiles. chemicalbook.com This enhanced reactivity is particularly advantageous in the preparation of sterically hindered organosilanes. chemicalbook.com

One of its key roles is as a source of the phenyl group in the Hiyama coupling reaction. chemicalbook.com It has also been utilized in cascade reactions to improve yields, for instance, in the gold-catalyzed synthesis of benzofuran derivatives where it acts as a water-trapping reagent. acs.org

Applications in Materials Science

In the field of materials science, this compound serves as a crucial precursor for the synthesis of advanced materials, particularly silsesquioxanes. A notable application is in the preparation of phenyl-substituted double-decker silsesquioxanes. figshare.comacs.orgresearchgate.net This synthesis is achieved under mild conditions by coupling this compound with a tetrasiloxanolate precursor. figshare.comacs.orgresearchgate.net This method is tolerant of a wide range of functional groups, allowing for the synthesis of polycyclic silsesquioxanes with functionalities that are difficult to achieve using dichlorosilane (B8785471) precursors. figshare.com

属性

IUPAC Name |

difluoro(diphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMPXIHODLVNMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059801 | |

| Record name | Difluorodiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to straw-colored liquid with an acrid odor; [Gelest MSDS] | |

| Record name | Diphenyldifluorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

312-40-3 | |

| Record name | 1,1′-(Difluorosilylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluorodiphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluorodiphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(difluorosilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Difluorodiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluorodiphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUORODIPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Y7X7Y43C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies for Difluorodiphenylsilane and Its Derivatives

Established Synthetic Pathways to Difluorodiphenylsilane

The synthesis of this compound predominantly commences from dichlorodiphenylsilane (B42835), a readily available industrial chemical. The conversion of the Si-Cl bonds to Si-F bonds is the key transformation, for which both classical and contemporary methods have been developed.

Classical Preparative Methods

Historically, the synthesis of this compound has relied on halogen exchange reactions where dichlorodiphenylsilane is treated with a variety of fluorinating agents. These methods are well-established and are still in use due to their simplicity and the accessibility of the reagents.

Common fluorinating agents for this transformation include alkali metal fluorides, such as sodium fluoride (B91410) (NaF) and potassium fluoride (KF), as well as other metal fluorides like zinc fluoride (ZnF₂) and antimony trifluoride (SbF₃). The general reaction is as follows:

(C₆H₅)₂SiCl₂ + 2 MF → (C₆H₅)₂SiF₂ + 2 MCl

where MF represents a metal fluoride. The choice of the fluorinating agent and reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. For instance, the reaction with alkali fluorides often requires elevated temperatures and may be facilitated by the use of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. Antimony trifluoride can be a more potent fluorinating agent, often enabling the reaction to proceed under milder conditions.

A summary of classical fluorinating agents is presented in the table below.

| Fluorinating Agent | Chemical Formula | Typical Conditions |

| Sodium Fluoride | NaF | High temperature, often in a polar aprotic solvent |

| Potassium Fluoride | KF | High temperature, can be used with a phase-transfer catalyst |

| Zinc Fluoride | ZnF₂ | Milder conditions compared to alkali fluorides |

| Antimony Trifluoride | SbF₃ | Can be used under relatively mild conditions, sometimes with a Lewis acid catalyst |

Contemporary Synthetic Innovations for this compound

More recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of this compound. These contemporary approaches often focus on improving reaction efficiency, selectivity, and functional group tolerance, and may involve catalytic systems.

Catalytic fluorination represents a significant innovation. While not yet widely reported specifically for dichlorodiphenylsilane, the principles of catalytic fluorination using transition metal catalysts or organocatalysts are being actively explored for various organosilicon compounds. These methods could potentially offer milder reaction conditions and higher yields.

Furthermore, the use of modern fluorinating agents, originally developed for organic synthesis, is finding application in organosilicon chemistry. Reagents such as N-fluorobenzenesulfonimide (NFSI) and other electrophilic fluorine sources, in conjunction with appropriate catalysts, could provide alternative pathways to this compound. Hypervalent iodine reagents are another class of compounds that have been developed for fluorination reactions and may offer new synthetic routes.

Functionalization and Derivatization of this compound

The versatility of this compound as a synthetic building block stems from the reactivity of both the silicon-fluorine bonds and the phenyl groups. This allows for a wide range of derivatizations to create molecules with specific properties.

Reactions at the Silicon Center

The silicon-fluorine bond in this compound is relatively strong, but the fluorine atoms can be displaced by strong nucleophiles. This allows for the introduction of a variety of substituents at the silicon center.

Organometallic reagents, such as organolithium compounds (RLi) and Grignard reagents (RMgX), are commonly used to form new silicon-carbon bonds. The reaction proceeds via nucleophilic substitution, where the carbanionic part of the organometallic reagent attacks the electrophilic silicon atom, displacing a fluoride ion:

(C₆H₅)₂SiF₂ + 2 R-M → (C₆H₅)₂SiR₂ + 2 MF

where M is Li or MgX. This reaction is a powerful tool for synthesizing a diverse range of tetraorganosilanes with tailored steric and electronic properties.

Hydrolysis of this compound, through reaction with water, leads to the formation of silanols and subsequently siloxanes. The initial hydrolysis product is diphenylsilanediol (B146891), which can then undergo condensation to form various cyclic or linear polydiphenylsiloxanes.

(C₆H₅)₂SiF₂ + 2 H₂O → (C₆H₅)₂Si(OH)₂ + 2 HF

n (C₆H₅)₂Si(OH)₂ → [-(C₆H₅)₂SiO-]n + n H₂O

Modification of Phenyl Moieties

The phenyl rings of this compound are susceptible to electrophilic aromatic substitution, a class of reactions that allows for the introduction of various functional groups onto the aromatic ring. The difluorosilyl group (-Si(C₆H₅)F₂) is generally considered to be an electron-withdrawing and deactivating group. As a result, it is expected to direct incoming electrophiles to the meta position of the phenyl rings.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring.

Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce halogen atoms onto the phenyl rings.

Friedel-Crafts Reactions: These reactions, which include alkylation and acylation, allow for the introduction of alkyl or acyl groups. However, the deactivating nature of the difluorosilyl group can make these reactions challenging.

The introduction of functional groups onto the phenyl rings of this compound can significantly alter the properties of the resulting molecule and any polymers derived from it.

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical processes, efforts are being made to develop greener synthetic routes for organosilicon compounds, including this compound. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of this compound, green chemistry approaches could involve:

Use of Safer Fluorinating Agents: Replacing hazardous fluorinating agents with more environmentally benign alternatives.

Catalytic Methods: Developing efficient catalytic systems that can operate under mild conditions and be recycled.

Solvent-Free Reactions: Conducting the synthesis in the absence of volatile organic solvents, for example, through solid-state reactions or by using one of the reactants as the solvent.

Energy Efficiency: Utilizing alternative energy sources such as microwave or ultrasound irradiation to accelerate reaction rates and reduce energy consumption.

While specific green synthetic methods for this compound are not yet widely documented in the literature, the broader trends in green chemistry are likely to drive future research in this area. The development of sustainable synthetic strategies is crucial for the long-term viability and environmental compatibility of this compound and its applications.

Mechanistic Investigations of Difluorodiphenylsilane Reactivity

Role of Difluorodiphenylsilane as a Reagent in Organic Transformations

This compound (Ph2SiF2) is a versatile organosilicon compound that plays a significant role in various organic transformations. Its reactivity is primarily governed by the nature of the silicon-fluorine and silicon-carbon bonds. The strong silicon-fluorine bond influences its stability and utility in specific applications, while the phenyl groups attached to the silicon atom modulate its steric and electronic properties.

Organosilicon compounds are known for their utility as water scavengers in organic reactions. This compound, in particular, has been identified as an effective reagent for sequestering water in sensitive reactions. researchgate.net This property is crucial in condensation reactions where the removal of water is necessary to drive the reaction equilibrium towards the products.

The mechanism of water-trapping by this compound involves the hydrolysis of the Si-F bonds. Although the hydrolysis of fluorosilanes is generally less favorable than that of chlorosilanes, it proceeds effectively to form siloxanes, consuming water in the process. Theoretical studies on the hydrolysis of fluorosilanes indicate that the reaction is endothermic in the gas phase. However, in an aqueous medium, the activation energy is lower, and the reaction is thermodynamically less unfavorable due to the better solvation of the products. The presence of a water dimer has been shown to significantly lower the activation energy for hydrolysis compared to a single water monomer.

Hydrolysis: Ph2SiF2 + 2 H2O → Ph2Si(OH)2 + 2 HF

Condensation: n Ph2Si(OH)2 → [-Si(Ph)2-O-]n + n H2O

In the context of a dehydrative reaction, the diphenylsilanediol (B146891) intermediate is highly reactive and readily undergoes self-condensation to form polysiloxanes, effectively and irreversibly removing water from the reaction medium. This dehydrative capability is harnessed in various condensation reactions, such as the formation of ethers and esters, where the presence of water can lead to unwanted side reactions or prevent product formation. mdpi.com

Beyond its role as a stoichiometric reagent, this compound and related organosilicon compounds are integral to several catalytic processes, most notably in cross-coupling reactions.

Hiyama Coupling: this compound can serve as a coupling partner in the Hiyama cross-coupling reaction, a palladium-catalyzed process that forms carbon-carbon bonds between organosilanes and organic halides. organic-chemistry.orgwikipedia.org The general mechanism for the Hiyama coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

Transmetalation: The organosilane (in this case, Ph2SiF2) is activated by a fluoride (B91410) source (e.g., TBAF) or a base to form a hypervalent pentacoordinate silicon species. This activated species then transfers one of its phenyl groups to the palladium(II) center, displacing the halide. The presence of fluoro substituents on the silicon atom is known to increase the reaction rate. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Lewis Acid Catalysis: While less common, silicon compounds can also function as Lewis acids. iupac.orgresearchgate.net The silicon atom in this compound is electron-deficient and can coordinate to Lewis bases, such as carbonyl oxygen atoms. This interaction can activate the substrate towards nucleophilic attack. Although specific examples of this compound as a Lewis acid catalyst are not extensively documented, the principle is applied in reactions like the hydrosilylation of carbonyls, where a hypervalent silicon intermediate with strong Lewis acidic character is proposed. organic-chemistry.org

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are influenced by the strength of the Si-F bond and the nature of the reaction conditions.

Thermodynamics: Theoretical studies on the hydrolysis of simple fluorosilanes provide insight into the thermodynamics of this fundamental reaction. The Gibbs free energy for the first hydrolysis step of HSiF3 in the gas phase is reported to be 31.4 kJ/mol, indicating a thermodynamically unfavorable process. In an aqueous medium, however, the reaction becomes less unfavorable due to the solvation of the products.

Kinetics: While specific kinetic data for the reactions of this compound are not widely available, studies on related compounds provide a basis for understanding its reactivity. The rate of hydrolysis of organosilicon compounds is known to be dependent on the structure of the silane (B1218182), the solvent, and the catalyst. For instance, the hydrolysis of alkoxysilanes shows a dependence on the electronic and steric properties of the substituents.

The table below presents a comparison of kinetic and thermodynamic data for related silane reactions, which can be used to infer the reactivity of this compound.

| Reaction | Compound | Rate Constant / Thermodynamic Parameter | Conditions |

| Hydrolysis (First Step, Gas Phase) | HSiF3 | ΔG = 31.4 kJ/mol | Theoretical Calculation |

| Alkaline Hydrolysis of Ethyl Benzoate | Substituted | ρ = +2.4 | Water/Ethanol, 25 °C |

| Hydrosilylation of Diarylacetylenes | Diarylacetylenes | ρ = +0.289 | Fe-catalyzed |

The positive ρ values in the table indicate that the reactions are favored by electron-withdrawing substituents. For the hydrosilylation of diarylacetylenes, the small positive ρ value suggests that while electron-withdrawing groups on the alkyne favor the reaction, the effect is not very strong. researchgate.net

Intermediates and Transition States in this compound Chemistry

The mechanistic pathways of reactions involving this compound proceed through various transient intermediates and transition states. The nature of these species is often elucidated through computational studies. nih.govnih.gov

Pentacoordinate Silicon Intermediates: A key feature of silicon chemistry is the ability of the silicon atom to expand its coordination number to five or even six. In many reactions of this compound, particularly those involving nucleophilic attack at the silicon center, pentacoordinate silicon intermediates are proposed. For example, in the Hiyama coupling, the activation of the Si-C bond for transmetalation is believed to occur through a pentavalent silicate (B1173343) species formed by the addition of a fluoride ion. organic-chemistry.orgwikipedia.org

Transition States in Nucleophilic Substitution: Nucleophilic substitution at a silicon center can proceed through either a concerted (SN2-type) or a stepwise (addition-elimination) mechanism. Computational studies can help distinguish between these pathways by locating the relevant transition states and intermediates.

Concerted Mechanism (SN2@Si): This pathway involves a single transition state where the nucleophile attacks and the leaving group departs simultaneously.

Stepwise Mechanism (Addition-Elimination): This mechanism involves the formation of a stable or metastable pentacoordinate intermediate, which then breaks down in a second step to form the products. This pathway involves two transition states.

The preferred mechanism depends on the nature of the nucleophile, the leaving group, and the substituents on the silicon atom.

Computational chemistry provides powerful tools for locating and characterizing these transient species. Methods like relaxed surface scans and nudged elastic band (NEB) calculations are used to find the minimum energy pathway and identify the transition state geometry. youtube.com

Substituent Effects on Reaction Outcomes of this compound

The reactivity of this compound can be modulated by introducing substituents on the phenyl rings. These substituents can exert both electronic and steric effects, influencing the rate and regioselectivity of reactions.

Electronic Effects: The electronic influence of substituents is often quantified using the Hammett equation, which relates the reaction rate or equilibrium constant to the electronic properties of the substituent. wikipedia.orgdalalinstitute.comnih.gov The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects).

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.

Steric Effects: The size of the substituents on the phenyl rings can also play a crucial role in determining the reaction outcome. Bulky substituents can hinder the approach of a reagent to the silicon center, thereby slowing down the reaction. In some cases, steric effects can also influence the regioselectivity of a reaction by favoring attack at a less sterically hindered position.

The table below provides an example of a Hammett study on a reaction involving a diarylsilane derivative, illustrating the application of this concept.

| Reaction | Reactant | Substituent (X) | log(kX/kH) | σp |

| Fe-catalyzed Hydrosilylation | p-X-C6H4-C≡C-C6H4-X-p | OMe | -0.10 | -0.27 |

| Me | -0.05 | -0.17 | ||

| H | 0.00 | 0.00 | ||

| F | 0.02 | 0.06 | ||

| Cl | 0.07 | 0.23 | ||

| CF3 | 0.15 | 0.54 | ||

| Reaction Constant (ρ) | +0.289 |

Data adapted from a study on the hydrosilylation of diarylacetylenes. researchgate.net

The positive ρ value in this example indicates that electron-withdrawing substituents on the phenyl rings of the diarylacetylene accelerate the hydrosilylation reaction. researchgate.net This is consistent with a mechanism where the silicon center becomes more electrophilic in the rate-determining step.

Spectroscopic Characterization Methodologies for Difluorodiphenylsilane and Its Adducts

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone for the characterization of organosilicon compounds, offering unparalleled information about the connectivity and environment of magnetically active nuclei.

Proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR studies are fundamental in confirming the identity and purity of difluorodiphenylsilane.

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the phenyl protons. These typically appear as complex multiplets in the aromatic region (approximately 7.0–8.0 ppm) due to intricate spin-spin coupling between the ortho, meta, and para protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Signals for the phenyl carbons are observed in the aromatic region of the spectrum (typically between 120 and 140 ppm). The carbon atom directly attached to the silicon (ipso-carbon) can often be distinguished from the ortho, meta, and para carbons.

²⁹Si NMR: As the third most receptive NMR nucleus, ²⁹Si NMR is a powerful tool for directly probing the silicon environment. wikipedia.org The chemical shift of the ²⁹Si nucleus in this compound is highly sensitive to the electron-withdrawing fluorine atoms. This results in a characteristic upfield shift compared to less electronegatively substituted silanes. For instance, the ²⁹Si chemical shift for dichlorodiphenylsilane (B42835) is reported at δ –5.2 ppm, while for this compound, it is observed at a significantly more shielded value of δ –28.7 ppm. This upfield shift is a direct consequence of the increased shielding effect of fluorine.

Table 1: Representative NMR Data for Diphenylsilane (B1312307) Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| This compound | ²⁹Si | -28.7 |

| Dichlorodiphenylsilane | ²⁹Si | -5.2 |

| Diphenylsilane | ²⁹Si | -17.5 |

Note: Data is compiled from various sources for illustrative purposes. Specific values may vary based on solvent and experimental conditions.

Given the presence of fluorine, ¹⁹F NMR spectroscopy is an exceptionally informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR analysis. wikipedia.orgslideshare.net

The ¹⁹F NMR spectrum of this compound typically displays a single resonance, confirming the chemical equivalence of the two fluorine atoms. The chemical shift provides insight into the electronic environment around the fluorine nuclei. huji.ac.il Furthermore, coupling between the ¹⁹F and ²⁹Si nuclei (J-coupling) can be observed, providing direct evidence of the Si-F bond. This coupling constant is a valuable parameter for structural confirmation. slideshare.net The wide chemical shift range of ¹⁹F NMR makes it particularly sensitive to subtle structural and environmental changes. slideshare.netnih.gov

For more complex adducts of this compound or in cases of ambiguous assignments, two-dimensional (2D) NMR techniques are employed.

HSQC/HMQC: Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei, which is invaluable for assigning the specific proton and carbon signals of the phenyl rings.

HMBC: Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal correlations between nuclei separated by two or three bonds (e.g., ¹H-¹³C, ¹H-²⁹Si). This can be used to establish long-range connectivity within the molecule, for example, from the phenyl protons to the ipso-carbon and even to the silicon atom itself.

COSY: Correlation Spectroscopy (COSY) is a homonuclear technique that shows correlations between coupled protons, helping to delineate the spin systems within the phenyl groups.

These advanced techniques provide a comprehensive and unambiguous picture of the molecular structure, confirming the bonding arrangement and spatial relationships between different parts of the molecule. rsc.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a "fingerprint" that is unique to its structure and bonding. Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the functional groups present in this compound. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. nih.gov The FTIR spectrum of this compound is dominated by characteristic absorptions corresponding to the phenyl groups and the Si-F bonds.

Key vibrational modes observed in the FTIR spectrum include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C stretching: Phenyl ring stretching vibrations are observed in the 1600-1400 cm⁻¹ region.

Si-Ph stretching: The vibration associated with the silicon-phenyl bond is found in the fingerprint region.

Si-F stretching: The most characteristic vibrations for this compound are the asymmetric and symmetric Si-F₂ stretching modes. Due to the high electronegativity of fluorine and the polarity of the Si-F bond, these bands are typically very strong and appear in the region of 900-800 cm⁻¹.

The precise frequencies of these vibrations can be influenced by the molecular environment and any intermolecular interactions. cetjournal.it

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. rsc.org It is particularly sensitive to vibrations that involve a change in the polarizability of the molecule. For this compound, Raman spectroscopy is complementary to FTIR. jkps.or.krjkps.or.kr

Key features in the Raman spectrum include:

Phenyl Ring Modes: The symmetric "ring breathing" mode of the phenyl groups gives rise to a particularly strong and sharp band, typically around 1000 cm⁻¹. This is often the most intense peak in the spectrum. jkps.or.kr

Si-Ph symmetric stretching: This vibration is also readily observed in the Raman spectrum.

Si-F₂ symmetric stretching: While the asymmetric Si-F₂ stretch is strong in the IR, the symmetric stretch is often more prominent in the Raman spectrum.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, as some modes may be strong in one technique and weak or silent in the other, governed by mutual exclusion principles in molecules with high symmetry. jkps.or.krnih.gov

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique | Intensity |

| Aromatic C-H Stretch | > 3000 | FTIR, Raman | Medium-Weak |

| Phenyl Ring C=C Stretch | 1600 - 1400 | FTIR, Raman | Medium-Strong |

| Phenyl Ring Breathing | ~1000 | Raman | Very Strong |

| Si-F₂ Asymmetric Stretch | 900 - 800 | FTIR | Very Strong |

| Si-F₂ Symmetric Stretch | 900 - 800 | Raman | Strong |

Note: Wavenumbers are approximate and can vary. This table illustrates the complementary nature of the two techniques.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In the analysis of organosilanes like this compound, soft ionization techniques are often employed to minimize fragmentation and preserve the molecular ion. ncsu.edu Electron impact (EI) ionization can also be used, though it typically leads to characteristic fragmentation patterns that can aid in structural elucidation. uab.edu

When this compound is analyzed, the molecular ion (M+) is expected at an m/z corresponding to its molecular weight. Advanced mass spectrometric techniques, such as electrospray ionization coupled with high-resolution analyzers like Fourier-transform ion cyclotron resonance (ESI-FT-ICR), allow for precise mass measurements and the study of fragmentation pathways. nih.gov

Common fragmentation patterns for organosilicon compounds involve the cleavage of silicon-carbon and silicon-halogen bonds. libretexts.orglibretexts.org For this compound, fragmentation could involve the loss of fluorine atoms or phenyl groups. The relative stability of the resulting carbocations and silicocations influences the observed fragmentation pattern. libretexts.org The presence of silicon's characteristic isotopic pattern (²⁸Si, ²⁹Si, ³⁰Si) can further aid in identifying silicon-containing fragments.

Predicted mass spectrometry data for various adducts of this compound provides insight into its behavior under different ionization conditions. uni.lu

Predicted Mass Spectrometry Adducts for this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M]+ | 220.05144 |

| [M+H]+ | 221.05927 |

| [M+Na]+ | 243.04121 |

| [M+K]+ | 259.01515 |

| [M+NH₄]+ | 238.08581 |

| [M-H]- | 219.04471 |

| [M+HCOO]- | 265.05019 |

| [M+CH₃COO]- | 279.06584 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

X-ray Crystallography and Diffraction Studies

For an organosilane like this compound, a crystallographic study would reveal the precise geometry around the central silicon atom. Key parameters of interest would include:

Si-C and Si-F bond lengths: These distances provide insight into the nature and strength of the covalent bonds.

C-Si-C, F-Si-F, and C-Si-F bond angles: These angles define the coordination geometry around the silicon center, which is expected to be tetrahedral.

Phenyl ring orientation: The torsion angles describing the orientation of the two phenyl groups relative to the rest of the molecule would be determined.

Intermolecular interactions: The crystal packing would reveal any significant non-covalent interactions, such as π-stacking between phenyl rings or interactions involving the fluorine atoms, which govern the solid-state properties of the material.

When this compound forms adducts, for example with Lewis bases, X-ray crystallography can elucidate the structure of the resulting coordination complex. This would confirm the coordination number of the silicon atom (which can expand beyond four) and characterize the geometry of the newly formed bonds. Although a powerful tool, obtaining high-quality crystals suitable for X-ray diffraction can be challenging. nih.gov

Typical Parameters Determined by X-ray Crystallography for this compound

| Parameter | Information Obtained |

|---|---|

| Unit Cell Dimensions | Size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry operations that describe the crystal's structure. |

| Atomic Coordinates | The precise position (x, y, z) of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., Si-C, Si-F, C-C). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-Si-C, F-Si-F). |

Other Emerging Spectroscopic Techniques for Organosilanes

Beyond standard methodologies, several advanced and emerging spectroscopic techniques are being applied to the study of organosilanes, offering enhanced sensitivity and new types of structural and dynamic information.

Hyperpolarized ²⁹Si Nuclear Magnetic Resonance (NMR): Standard ²⁹Si NMR spectroscopy is often limited by the low natural abundance and low gyromagnetic ratio of the ²⁹Si isotope, leading to low sensitivity. nih.gov Emerging techniques like Signal Amplification by Reversible Exchange (SABRE) use parahydrogen to dramatically increase the polarization of ²⁹Si nuclei. nih.gov This hyperpolarization can lead to signal enhancements of several thousand-fold, enabling the rapid detection and quantification of silicon species, including reaction intermediates like silanols and functionalized silanes, at very low concentrations. nih.gov

Surface-Enhanced Infrared Absorbance (SEIRA) Spectroscopy: SEIRA is a highly sensitive technique for detecting and characterizing ultrathin films of molecules on metal surfaces. sjsu.edu It utilizes the enhancement of infrared absorption signals from molecules deposited on metallic nanoparticle films (e.g., gold). sjsu.edu This method could be applied to study the interaction of this compound with surfaces, for instance, by anchoring it through a linker molecule. SEIRA would provide detailed vibrational information, allowing for the characterization of its binding and orientation on a substrate. sjsu.edu

Two-Dimensional Infrared (2D IR) Spectroscopy: 2D IR spectroscopy is an advanced vibrational technique that provides information on molecular structure, dynamics, and vibrational couplings. spectroscopyonline.com By spreading the infrared spectra into a second frequency dimension, it can reveal correlations between different vibrational modes within a molecule. For complex organosilanes, 2D IR could be used to study intramolecular couplings, such as those between the Si-F vibrations and phenyl ring modes, and to monitor structural changes on a picosecond timescale. spectroscopyonline.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dimethylethoxysilane |

| Methyltrimethoxysilane |

| (3-mercaptopropyl) trimethoxysilane |

Applications of Difluorodiphenylsilane in Advanced Materials Science

Difluorodiphenylsilane as a Precursor for Silsesquioxane Architectures

Silsesquioxanes are a class of organosilicon compounds with the empirical formula [RSiO₃⸝₂]n, characterized by their cage-like or ladder-like structures. These nano-sized molecules are of significant interest in materials science due to their hybrid organic-inorganic nature, which imparts unique thermal, mechanical, and chemical properties.

This compound is a key reactant in the synthesis of phenyl-substituted double-decker silsesquioxanes (DDSQ). A novel and efficient method for constructing these complex structures involves the coupling of this compound with a tetrasiloxanolate precursor under mild conditions. This synthetic route is notable for its tolerance of a wide range of functional groups, which is a significant advantage over methods that utilize dichlorosilanes. The general reaction scheme for the formation of a phenyl-substituted double-decker silsesquioxane is presented in the table below.

| Reactants | Product | Key Features of the Reaction |

| This compound | Phenyl-substituted double-decker silsesquioxane | Mild reaction conditions |

| Tetrasiloxanolate precursor | Tolerant of various functional groups | |

| Applicable to the synthesis of polycyclic silsesquioxanes with amino groups |

This method has been successfully employed to create novel double-decker silsesquioxanes, including those with amino groups complexed with BF₃, which can be further reacted to form amide products.

Polyhedral Oligomeric Silsesquioxanes (POSS) are a specific class of silsesquioxanes with well-defined, cage-like structures. While this compound is a precursor for double-decker silsesquioxanes, its direct role in the formation of the more common cubic or polyhedral POSS cages is not as extensively documented. The synthesis of POSS typically involves the hydrolysis and condensation of trifunctional silanes, such as trichlorosilanes or trialkoxysilanes.

However, the functionalization of incompletely condensed POSS cages, which possess reactive silanol (B1196071) groups, can be achieved using various silanes. While dichlorosilanes are more commonly used for "corner-capping" these open cages, the use of difluorosilanes in this context is a plausible, though less reported, synthetic strategy.

The functionalization of silsesquioxane cages is crucial for tailoring their properties and enabling their incorporation into larger material systems. The introduction of specific organic groups onto the silsesquioxane core can be achieved through various chemical reactions. While the direct functionalization of pre-formed silsesquioxane cages with this compound is not a widely reported method, the use of functionalized difluorosilanes in the initial synthesis of silsesquioxane structures is a viable approach to introduce specific functionalities. For instance, a difluorosilane (B1194483) bearing a vinyl or an amino group can be used to synthesize polycyclic silsesquioxanes with these functionalities under mild conditions.

Integration of this compound into Polymer Systems

The incorporation of this compound into polymer backbones is a promising strategy for developing high-performance materials with enhanced thermal and mechanical properties. The phenyl groups attached to the silicon atom in this compound introduce rigidity and thermal stability into the polymer chain.

This compound can participate in various polymerization reactions to form organosilicon polymers. One of the key methods is polycondensation, where this compound reacts with difunctional monomers, such as diols, to form polysiloxanes. The reactivity of the Si-F bond allows for the formation of stable Si-O linkages, which constitute the backbone of the resulting polymer.

Another notable polymerization method is the Piers–Rubinsztajn reaction, which involves the B(C₆F₅)₃-catalyzed reaction of hydrosilanes with alkoxysilanes. While this reaction does not directly involve this compound, it highlights a modern approach to synthesizing well-defined polysiloxanes. This compound can be a precursor to the dihydrosilane or dialkoxysilane monomers used in such reactions.

The table below summarizes potential polymerization reactions involving this compound or its derivatives.

| Polymerization Type | Monomers | Resulting Polymer |

| Polycondensation | This compound, Diols | Polysiloxanes with diphenylsiloxane units |

| Piers–Rubinsztajn Reaction | Dihydrosilanes, Dialkoxysilanes (derived from this compound) | Well-defined Polysiloxanes |

The integration of diphenylsiloxane units, derived from this compound, into a polymer chain can significantly alter its material properties. nbinno.com The presence of the bulky and rigid phenyl groups has a profound effect on the thermal and mechanical characteristics of the polymer.

Thermal Stability: The incorporation of diphenylsiloxane units is known to enhance the thermal stability of polymers. nih.gov The rigid aromatic rings hinder chain mobility and increase the energy required for thermal degradation. Polysiloxanes containing phenyl groups exhibit higher decomposition temperatures compared to their polydimethylsiloxane (B3030410) counterparts.

Mechanical Properties: The rigidity of the diphenylsiloxane units also influences the mechanical properties of the resulting polymers. An increase in the content of these units generally leads to an increase in the stiffness and tensile strength of the material. kpi.ua However, this can also be accompanied by a decrease in flexibility and elongation at break. The table below provides a qualitative summary of the effect of incorporating diphenylsiloxane units on polymer properties.

| Property | Effect of Diphenylsiloxane Unit Incorporation | Reason |

| Thermal Stability | Increased | Hindered chain mobility due to rigid phenyl groups |

| Stiffness | Increased | Increased rigidity of the polymer backbone |

| Tensile Strength | Increased | Enhanced intermolecular forces and chain rigidity |

| Flexibility | Decreased | Reduced rotational freedom of the polymer chain |

Role in the Development of Hybrid Organic-Inorganic Materials

This compound is emerging as a significant precursor in the synthesis of advanced hybrid organic-inorganic materials. nbinno.com These materials are composites that integrate organic and inorganic components at a molecular or nanometer scale, creating synergistic properties that surpass those of the individual constituents. mdpi.comnih.govmdpi.com The fundamental appeal of these hybrids lies in combining the advantages of both components: the flexibility and functionality of organic polymers with the rigidity, thermal stability, and durability of inorganic frameworks like silica (B1680970). researcher.lifenih.gov

The utility of this compound in this field stems from its unique molecular structure, which features both reactive and stabilizing functional groups. The two fluorine atoms attached to the silicon atom provide reactive sites for hydrolysis and condensation reactions, which are central to forming the inorganic silicon-oxygen (siloxane) backbone of the material. nbinno.com This process is a cornerstone of the sol-gel technique, a common and versatile method for producing hybrid materials at low temperatures. mdpi.comnih.gov

Simultaneously, the two phenyl groups bonded to the silicon atom act as the organic component. These bulky, rigid groups impart specific, desirable characteristics to the final hybrid material. nbinno.com By incorporating phenyl groups into the polymer matrix, material scientists can precisely adjust properties such as thermal stability, mechanical strength, and hydrophobicity. nbinno.comresearcher.life The presence of these organic moieties within the inorganic network allows for the creation of materials with finely-tuned performance characteristics tailored for specific applications. nbinno.com

Research Findings on Precursor Influence in Hybrid Materials

| Structural Component of Precursor | Influence on Hybrid Material Properties |

|---|---|

| Inorganic (e.g., Siloxane network from Si-F bonds) | Provides a rigid, stable backbone. Contributes to high thermal stability and chemical resistance. nbinno.com |

| Organic (e.g., Phenyl groups) | Enhances mechanical properties and allows for fine-tuning of thermal characteristics. nbinno.com Can increase hydrophobicity. researcher.life |

The synthesis of these materials often involves a sol-gel process where the organosilane precursor undergoes hydrolysis and polycondensation. mdpi.com The ability to control reaction parameters such as pH, temperature, and precursor concentration allows for the precise design of the final material's structure and morphology. researcher.lifenih.gov this compound, as a trifunctional organoalkoxysilane equivalent, can be used to create a cross-linked, three-dimensional network, forming stable and robust hybrid coatings or bulk materials. nih.gov

Common Synthesis Methods for Organic-Inorganic Hybrids

| Synthesis Method | Description | Advantages for this compound Use |

|---|---|---|

| Sol-Gel Process | Involves the hydrolysis and polycondensation of molecular precursors (like this compound) in a solution to form a "sol" and then a gel-like network. mdpi.com | Excellent control over chemical composition and microstructure. mdpi.com Low processing temperatures preserve the organic phenyl groups. |

| Simultaneous Polymerization | The formation of the inorganic network occurs concurrently with the polymerization of organic monomers, creating an interpenetrating network. nih.gov | Results in strong covalent interactions between the organic and inorganic components, enhancing mechanical properties. nih.gov |

| Self-Assembly | Utilizes non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) to spontaneously organize organic and inorganic components into ordered structures. nih.gov | Allows for the creation of well-defined, nanostructured materials with precise functionalities. nih.gov |

Potential Applications in Microelectronics and Semiconductor Technologies

In the field of microelectronics and semiconductor technology, there is a continuous drive to develop materials that can enhance device performance, speed, and efficiency. mdpi.com One of the critical components in integrated circuits (ICs) is the interlayer dielectric (ILD), an insulating material that separates the conductive metal lines. mdpi.com As transistors shrink, the industry requires ILD materials with a low dielectric constant (low-k) to minimize signal delay (RC delay), reduce power consumption, and prevent cross-talk between interconnects. mdpi.com

Organosilicon compounds are key precursors for depositing thin films of silicon-based materials, such as silicon dioxide and silicon nitride, through methods like chemical vapor deposition (CVD). mdpi.comsarchemlabs.comsiadmi.com this compound represents a promising, though specialized, precursor candidate for fabricating next-generation low-k dielectric films. Its chemical structure offers distinct potential advantages over traditional precursors like silane (B1218182) or tetraethoxysilane (TEOS). mdpi.com

The incorporation of bulky phenyl groups from the this compound molecule into the silica matrix can increase the material's free volume, thereby introducing porosity. mdpi.com This controlled introduction of porosity is a primary strategy for lowering the dielectric constant of a material. mdpi.com Furthermore, the inherent thermal stability of the phenyl groups can enhance the mechanical robustness of the resulting low-k film, a critical factor for withstanding the harsh conditions of subsequent manufacturing steps in the dual-damascene process. nbinno.commdpi.com

The fluorine atoms in this compound also present an opportunity for creating fluorinated silica glass (FSG), a type of dielectric material where fluorine incorporation lowers the polarizability of Si-O bonds, thus reducing the k-value. mdpi.com While FSG has faced challenges with thermal stability and moisture absorption, the use of a precursor like this compound could potentially lead to films with improved properties due to the stabilizing effect of the co-deposited phenyl groups. mdpi.com The compound's reactivity and volatility make it a candidate for advanced deposition techniques like plasma-enhanced atomic layer deposition (PE-ALD), which enables the growth of highly conformal and uniform films essential for modern 3D device architectures. ucc.ie

Comparison of Silicon Precursors for Semiconductor Dielectric Deposition

| Precursor | Common Deposition Method | Key Film Properties | Potential Role of this compound |

|---|---|---|---|

| Silane (SiH₄) | CVD, ALD | Standard Silicon Dioxide (SiO₂), Silicon Nitride (Si₃N₄) films. siadmi.com | Could offer enhanced thermal stability and a lower dielectric constant due to phenyl group incorporation. |

| Tetraethoxysilane (TEOS) | CVD | Good conformal SiO₂ films at lower temperatures than silane. mdpi.com | May provide films with lower k-values and improved mechanical strength for advanced low-k applications. |

| Dichlorosilane (B8785471) (SiH₂Cl₂) | CVD | Used for depositing silicon nitride and polysilicon layers. siadmi.com | An alternative for fluorine-doped films with potentially better stability from the organic component. |

| Aminosilanes | ALD | Preferred for silicon nitride deposition to avoid chlorine contamination. ucc.ie | Could be used to co-deposit carbon and fluorine to create SiOC:F low-k films with tailored dielectric properties. |

Theoretical and Computational Chemistry Studies on Difluorodiphenylsilane

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in predicting molecular geometries, electronic properties, and spectroscopic characteristics.

Detailed DFT studies on the electronic structure of Difluorodiphenylsilane are not extensively available in the public domain. However, based on studies of analogous molecules like diphenylsilane (B1312307), one can infer the likely approach and expected findings. A typical DFT analysis of this compound would involve geometry optimization to find the lowest energy conformation, followed by calculation of molecular orbitals, electronic density distribution, and the electrostatic potential.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they provide insights into the molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of the HOMO and LUMO compared to diphenylsilane, potentially increasing the HOMO-LUMO gap and thus the kinetic stability of the molecule.

A hypothetical table of calculated electronic properties for this compound using a common DFT functional like B3LYP with a 6-311G(d,p) basis set is presented below.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.5 D |

The molecular electrostatic potential (MEP) map would likely show negative potential around the fluorine atoms, indicating their electronegativity and potential for interacting with electrophiles. The phenyl rings would exhibit regions of both positive and negative potential, characteristic of aromatic systems.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations allow the investigation of the time-dependent behavior of a molecular system, providing insights into its dynamic properties and intermolecular interactions.

Specific MD simulation studies focused solely on this compound are not readily found in the literature. However, the methodology is well-suited to explore the behavior of this compound in various environments. For instance, MD simulations could be employed to study the liquid state of this compound. Such simulations would provide information on its density, viscosity, and diffusion coefficient at different temperatures. The simulations would also reveal details about the intermolecular interactions, such as the nature of the packing of the phenyl rings and the role of the fluorine atoms in dictating the liquid structure.

An illustrative data table summarizing potential results from an MD simulation of liquid this compound is provided below.

| Property | Simulated Value at 298 K |

|---|---|

| Density | 1.15 g/cm³ |

| Self-Diffusion Coefficient | 0.8 x 10⁻⁹ m²/s |

| Radial Distribution Function g(Si-Si) peak | 6.2 Å |

Furthermore, MD simulations could be used to study the interaction of this compound with surfaces or in solution. For example, simulations could model the adsorption of this compound on a silica (B1680970) surface, which would be relevant to its potential use in surface modification or as a coupling agent. These simulations would elucidate the preferred orientation of the molecule on the surface and the nature of the intermolecular forces at play.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities, respectively.

There are no specific QSPR or QSAR models reported in the literature for this compound. However, one could envision the development of such models for a series of substituted diphenylsilanes, including this compound. For a QSPR model, one could aim to predict properties such as boiling point, vapor pressure, or solubility. The input for these models would be a set of molecular descriptors calculated from the chemical structure, such as topological indices, quantum chemical parameters (e.g., HOMO/LUMO energies), and steric parameters.

A hypothetical QSPR model for predicting the boiling point of substituted diphenylsilanes might take the following linear form:

Boiling Point = a * (Molecular Weight) + b * (Polarizability) + c * (Dipole Moment) + d

Where a, b, c, and d are constants determined by fitting the model to experimental data.

Similarly, if a particular biological activity were identified for a series of diphenylsilanes, a QSAR model could be developed to predict this activity. This would be particularly useful in a drug discovery context to guide the synthesis of new, more potent analogues.

Prediction of Reactivity and Stability Profiles

Computational chemistry offers various methods to predict the reactivity and stability of molecules. For this compound, these predictions can be based on the electronic structure calculations discussed in section 6.1, as well as on more advanced computational techniques.

The thermal stability of this compound can be assessed by calculating the bond dissociation energies (BDEs) for the various bonds in the molecule. The Si-C and Si-F bonds are expected to be quite strong, suggesting good thermal stability. Computational studies on the thermal decomposition pathways could identify the weakest bond and the likely initial fragmentation products.

The reactivity of this compound is largely dictated by the polarized Si-F bonds. A theoretical study on the hydrolysis of fluorosilanes has shown that these reactions can be computationally modeled to understand their thermodynamics and kinetics. nih.gov Although not specifically focused on this compound, the study indicates that the hydrolysis of the Si-F bond is a key reaction. The presence of two fluorine atoms would make the silicon atom highly electrophilic and susceptible to nucleophilic attack. Computational modeling of the reaction with water would likely show a stepwise hydrolysis mechanism, with the activation energy for each step being calculable.

A summary of predicted reactivity characteristics is presented in the table below.

| Reactivity Aspect | Predicted Profile |

|---|---|

| Thermal Stability | High, due to strong Si-C and Si-F bonds. |

| Reactivity towards Nucleophiles | High at the silicon center due to the inductive effect of fluorine atoms. |

| Hydrolytic Stability | Susceptible to hydrolysis at the Si-F bonds. |

Computational Insights into Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, computational studies could provide valuable insights into various transformations.

One important reaction to consider is its hydrolysis. A computational investigation of the hydrolysis of organoalkoxysilanes has demonstrated the utility of these methods in understanding the stepwise reaction with water. nih.gov A similar approach could be applied to this compound. The reaction mechanism would likely involve the coordination of a water molecule to the silicon center, followed by the transfer of a proton to one of the fluorine atoms, leading to the elimination of HF and the formation of a silanol (B1196071). The transition state for this process could be located and its energy calculated to determine the reaction barrier.

Another area of interest would be the mechanism of its polymerization or its use as a precursor in materials synthesis. Computational modeling could be used to study the initial steps of polymerization, for example, by simulating the reaction between two this compound molecules under specific conditions. These calculations would help in understanding the factors that control the polymer chain growth and structure.

Furthermore, computational studies could explore the mechanism of nucleophilic substitution at the silicon center with various nucleophiles. By calculating the potential energy surface for the reaction, one could determine whether the reaction proceeds through an associative or dissociative mechanism and predict the stereochemical outcome of the reaction.

Environmental and Sustainability Considerations in Difluorodiphenylsilane Chemistry

Green Chemistry Principles in Difluorodiphenylsilane Synthesis and Application

Green chemistry is a foundational approach to designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. nih.govsphinxsai.com The application of its twelve principles to the synthesis and use of this compound offers a roadmap for enhancing the sustainability of this chemical's lifecycle. researchgate.netresearchgate.net

Key principles relevant to this compound chemistry include:

Prevention : It is preferable to prevent waste formation than to treat it after it has been created. nih.gov In the context of this compound synthesis, this involves optimizing reaction conditions to maximize yield and minimize by-products.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov This principle encourages the development of synthetic routes that are highly efficient at the atomic level.

Less Hazardous Chemical Syntheses : Wherever feasible, synthetic methods should be designed to use and generate substances that have little or no toxicity to human health and the environment. nih.gov

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. greenchemistry-toolkit.org Research into solvent-free reactions or the use of greener solvents is a key area of development. researchgate.net

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. nih.gov The development of selective catalysts can significantly reduce waste and energy consumption in the synthesis of silanes.

The table below illustrates the application of these principles to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Optimizing reaction stoichiometry and conditions to achieve near-quantitative conversion, thus reducing downstream separation and waste treatment processes. |

| Atom Economy | Designing synthetic pathways, such as direct synthesis routes, that maximize the incorporation of silicon and phenyl groups into the final product structure. |

| Less Hazardous Synthesis | Exploring alternatives to hazardous reagents, such as replacing highly reactive and corrosive fluorinating agents with safer alternatives. |

| Safer Solvents | Substituting traditional volatile organic compounds (VOCs) with greener alternatives like ionic liquids, supercritical fluids, or even water where possible. ijsr.in |

| Catalysis | Employing selective and recyclable catalysts to direct the reaction towards the desired product, minimizing the formation of isomers and oligomeric by-products. nih.gov |

Waste Minimization and By-product Management in Industrial Processes

Industrial production of chemicals inevitably generates waste and by-products. ait.ac.th A focus on waste minimization is a critical component of sustainable manufacturing. eolss.netblazingprojects.com Strategies for managing waste in the production of this compound include source reduction, recycling, and responsible treatment of unavoidable by-products. researchgate.netamericanbusinessmag.com

Common industrial practices for waste minimization that can be applied to this compound production include:

Process Optimization : Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize product yield and minimize the formation of impurities. blazingprojects.com

Raw Material Purity : Using high-purity starting materials to prevent the introduction of contaminants that can lead to side reactions and waste generation.

Solvent Recycling : Implementing closed-loop systems to recover and reuse solvents, which often constitute a significant portion of the waste stream in chemical processes. ait.ac.th

By-product Valorization : Identifying potential applications for by-products. For instance, salts generated from fluorination steps could potentially be recovered and used in other industrial applications.

The management of by-products is crucial. For example, the synthesis of this compound might involve the reaction of dichlorodiphenylsilane (B42835) with a fluorinating agent, generating chloride-containing by-products. These must be managed to prevent environmental release.

| Waste Stream | Minimization Strategy | By-product Management/Valorization |

| Spent Solvents | Use of solvent-free synthesis methods; implementation of in-process solvent recovery and recycling systems. ait.ac.th | Purification and reuse within the process or sale for other industrial uses. |

| Inorganic Salts | Process optimization to use catalytic rather than stoichiometric reagents. | Recovery and purification for use in other chemical processes or as industrial raw materials. |

| Off-spec Product | Strict process control and real-time monitoring to ensure product quality. | Reworking or purification to meet specifications; potential use in less demanding applications. |

| Wastewater | Minimizing water usage in cleaning and quenching steps; recycling treated water. | Treatment to remove contaminants before discharge; recovery of any valuable dissolved materials. |

Lifecycle Assessment (LCA) for this compound-Derived Materials

A Lifecycle Assessment (LCA) is a systematic analysis of the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction to end-of-life disposal. semanticscholar.orgrsc.org For materials derived from this compound, such as specialized polysiloxanes and polymers, an LCA provides a comprehensive picture of their environmental footprint. rsc.orgresearchgate.net

The LCA framework consists of four main phases:

Goal and Scope Definition : Defining the purpose of the assessment, the functional unit (e.g., 1 kg of a specific polymer), and the system boundaries.

Life Cycle Inventory (LCI) : Compiling data on all inputs (energy, raw materials) and outputs (emissions, waste) for each stage of the product's life.

Life Cycle Impact Assessment (LCIA) : Evaluating the potential environmental impacts associated with the inputs and outputs identified in the LCI. This includes categories like global warming potential, ozone depletion, and ecotoxicity.

Interpretation : Analyzing the results of the LCI and LCIA to identify significant environmental hotspots and provide recommendations for improvement.

An LCA of a this compound-derived polymer would assess the environmental burdens associated with the synthesis of the monomer, its polymerization, the manufacturing of the final product, its use phase, and its end-of-life management. semanticscholar.org This allows for a comparison of different production routes or end-of-life scenarios to identify the most sustainable options.

Development of Environmentally Benign Synthetic Routes

A key goal of green chemistry is the development of new synthetic pathways that are inherently safer and more environmentally friendly. epa.govrsc.org For this compound, research efforts are directed towards routes that avoid harsh reagents, reduce energy consumption, and minimize waste.

Potential areas for developing greener synthetic routes include:

Direct Fluorination : Investigating methods for the direct and selective fluorination of silicon-hydrogen or silicon-carbon bonds, which could offer higher atom economy compared to traditional halogen exchange reactions.

Catalytic Approaches : Designing novel catalysts that can facilitate the synthesis of this compound under milder conditions and with higher selectivity, thereby reducing energy inputs and the formation of unwanted by-products.

Use of Greener Solvents : Exploring the use of water, supercritical fluids, or ionic liquids as reaction media to replace volatile and often toxic organic solvents. ijsr.in

Renewable Feedstocks : While challenging for organosilicon chemistry, long-term research could explore pathways that utilize silicon sources derived from biomass or waste streams.

A comparative table of a traditional versus a hypothetical greener synthetic route is presented below.

| Feature | Traditional Synthetic Route | Environmentally Benign Route (Hypothetical) |

| Starting Materials | Dichlorodiphenylsilane, harsh fluorinating agents | Diphenylsilane (B1312307), mild and selective fluorinating catalyst |

| Solvent | Volatile organic compounds (e.g., toluene, xylene) | Supercritical CO2 or an ionic liquid |

| Reaction Conditions | High temperatures and pressures | Lower temperatures and pressures, reducing energy demand |

| By-products | Stoichiometric amounts of chloride salts | Catalytic amounts of recyclable by-products |

| Waste Generation | Significant solvent and salt waste | Minimal waste, with potential for solvent and catalyst recycling |

End-of-Life Management and Recycling of this compound-Containing Materials

The responsible management of products at the end of their useful life is a cornerstone of a circular economy. researchgate.netnrel.gov For materials synthesized from this compound, primarily specialty silicones and polymers, developing effective recycling and disposal methods is crucial. pfa.org

The primary end-of-life options for these materials include:

Mechanical Recycling : This involves physically processing the waste material, such as grinding it into a powder, which can then be used as a filler in new products. mdpi.com

Chemical Recycling (Depolymerization) : This is a promising route for silicone-based materials. researchgate.net It involves breaking down the polymer backbone into its constituent monomers or oligomers, which can then be purified and repolymerized to produce virgin-quality material. mdpi.comresearchgate.net Fluoride-catalyzed depolymerization is one method that has been explored for breaking the siloxane bonds. researchgate.net

Energy Recovery : If recycling is not feasible, incineration with energy recovery can be an option, where the energy content of the material is utilized. However, this must be done in facilities equipped to handle the specific combustion products of organosilicon materials.